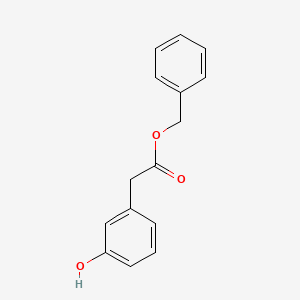

Benzyl 3-hydroxyphenylacetate

Übersicht

Beschreibung

Benzyl 3-hydroxyphenylacetate is a chemical compound that can be synthesized through various chemical reactions involving benzyl alcohol and its analogs. It is related to phenylacetic acid derivatives and is of interest due to its potential applications in pharmaceuticals and organic synthesis.

Synthesis Analysis

The synthesis of benzyl 3-hydroxyphenylacetate can be inferred from the carbonylation of benzyl alcohol and its analogs, as described in the first paper. The process is catalyzed by palladium complexes and promoted by hydrogen iodide, yielding phenylacetic acid derivatives in moderate to excellent yields in aqueous systems . Another relevant synthesis method involves the reaction of N-protected beta-aminoaldehydes with benzyl diazoacetate, which yields various esters, including those related to 3-hydroxyphenylacetate .

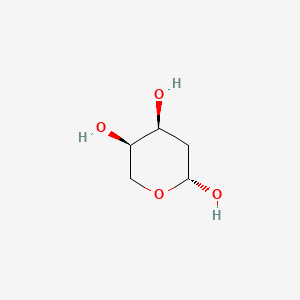

Molecular Structure Analysis

The molecular structure of compounds related to benzyl 3-hydroxyphenylacetate can be determined using X-ray crystallography and computational methods such as density functional theory (DFT). For instance, the molecular structure of a related benzamide was analyzed using X-ray diffraction and DFT calculations, providing insights into the geometrical parameters and electronic properties of such compounds .

Chemical Reactions Analysis

Benzyl 3-hydroxyphenylacetate and its derivatives can undergo various chemical reactions. For example, phenylacetic acids and α-hydroxyphenylacetic acids can participate in copper-catalyzed oxidative decarboxylative arylation reactions, leading to the formation of aryl benzothiazoles . Additionally, the reaction of 2-styrylchromones with hydrazine hydrate can yield pyrazoles with a benzyloxy-hydroxyphenyl moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-hydroxyphenylacetate derivatives can be deduced from related compounds. For instance, the solubility, melting point, and boiling point can be influenced by the presence of functional groups and the molecular structure. The antioxidant activity of such compounds can be evaluated using assays like the DPPH free radical scavenging test . Moreover, the electronic properties, such as HOMO and LUMO energies, can be calculated using DFT to estimate the chemical reactivity of the molecule .

Wissenschaftliche Forschungsanwendungen

Carbonylation Processes : A study by Lin and Yamamoto (1998) discussed the carbonylation of benzyl alcohol, benzyl formate, dibenzyl ether, and benzyl phenylacetate catalyzed by palladium complexes in aqueous systems. This process is significant for synthesizing phenylacetic acid and other compounds like 2-naphthaleneacetic acid, 3-isochromanone, 1,4-benzenediacetic acid, and o-hydroxybenzeneacetic acid (Lin & Yamamoto, 1998).

Benzylation of 1,3-Dicarbonyl Compounds : Kischel et al. (2007) described the iron-catalyzed benzylation of CH-acidic 1,3-dicarbonyl compounds with benzylic alcohols. This reaction, which occurs under mild conditions, is important for producing compounds like 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-ones, which have pharmaceutical significance (Kischel et al., 2007).

Bacterial Catabolism : Cooper and Skinner (1980) found that certain strains of Escherichia coli can grow on 3-hydroxyphenylacetate and 4-hydroxyphenylacetate, catabolizing both compounds via a pathway involving 3,4-dihydroxyphenylacetate. This pathway involves fission of the benzene nucleus and produces pyruvate and succinate (Cooper & Skinner, 1980).

Gas Chromatographic Determination : Moroz et al. (2015) developed a method for determining phenylcarboxylic acids, including benzyl 3-hydroxyphenylacetate, in blood serum using gas chromatography. This method is significant for routine clinical practice (Moroz et al., 2015).

Biological Dehydroxylation : Scheline, Williams, and Wit (1960) explored the dehydroxylation of aromatic compounds in the body, which could potentially involve benzyl 3-hydroxyphenylacetate. This process might play a role in metabolic reactions (Scheline et al., 1960).

Oxidative Decarboxylation : Feng and Song (2014) synthesized aromatic aldehydes or ketones from copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids and α-hydroxyphenylacetic acids, including benzyl 3-hydroxyphenylacetate. This process represents a novel approach to decarboxylation and synthesis of carbonyl compounds (Feng & Song, 2014).

Eigenschaften

IUPAC Name |

benzyl 2-(3-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14-8-4-7-13(9-14)10-15(17)18-11-12-5-2-1-3-6-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFOBMRIXXPJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426834 | |

| Record name | BENZYL 3-HYDROXYPHENYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-hydroxyphenylacetate | |

CAS RN |

295320-25-1 | |

| Record name | BENZYL 3-HYDROXYPHENYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)